BenchChemオンラインストアへようこそ!

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea

Kinase Inhibition CDK2 Cancer

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea (CAS 1206986-74-4) is a synthetic, bis-fluorinated benzothiazolyl urea derivative with the molecular formula C14H7F4N3OS and a molecular weight of 341.29 g/mol. It belongs to a privileged class of heterocyclic ureas known for their capacity to act as ATP-competitive kinase inhibitors and uncompetitive enzyme inhibitors through interactions with the hinge region of protein kinases and allosteric binding pockets, respectively.

Molecular Formula C14H7F4N3OS
Molecular Weight 341.28
CAS No. 1206986-74-4
Cat. No. B2359819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea
CAS1206986-74-4
Molecular FormulaC14H7F4N3OS
Molecular Weight341.28
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)NC(=O)NC2=NC3=C(C=C(C=C3S2)F)F)F
InChIInChI=1S/C14H7F4N3OS/c15-6-4-9(18)12-10(5-6)23-14(20-12)21-13(22)19-11-7(16)2-1-3-8(11)17/h1-5H,(H2,19,20,21,22)
InChIKeyTWCCJUQVTJESNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea (CAS 1206986-74-4): A Bis-Fluorinated Benzothiazolyl Urea Scaffold for Targeted Inhibitor Design


1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea (CAS 1206986-74-4) is a synthetic, bis-fluorinated benzothiazolyl urea derivative with the molecular formula C14H7F4N3OS and a molecular weight of 341.29 g/mol . It belongs to a privileged class of heterocyclic ureas known for their capacity to act as ATP-competitive kinase inhibitors and uncompetitive enzyme inhibitors through interactions with the hinge region of protein kinases and allosteric binding pockets, respectively [1]. The strategic placement of fluorine atoms on both the benzothiazole and phenyl rings distinguishes this scaffold from mono-fluorinated or non-fluorinated analogs, potentially enhancing metabolic stability and target binding affinity.

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea: Why Substitution of Generic Benzothiazolyl Ureas Can Fail in Critical Assays


The biological activity of benzothiazolyl ureas is exquisitely sensitive to the nature and position of substituents on both the benzothiazole and the aryl urea moieties. For instance, in kinase inhibitor programs, the simple introduction of a 2,6-difluorophenyl group has been shown to transform a weakly active compound into one with low-micromolar potency against CDK2 (IC50 = 5.761 μM) [1]. Similarly, uncompetitive inhibition of 17β-HSD10, a target relevant to Alzheimer's disease, requires precise complementarity between the benzothiazole core and the enzyme's allosteric site; small modifications to ring substituents can abolish inhibitory activity or drastically alter the mechanism of inhibition [2]. Therefore, substituting 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea with a generic, non-fluorinated or differently substituted benzothiazolyl urea is highly likely to result in a loss of the target-specific pharmacological profile and potency that its unique fluorination pattern confers.

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea: Quantitative Differentiation Against Key Structural Analogs


Kinase Inhibitory Potency: CDK2 Inhibition Comparison

In a series of benzothiazole ureas designed as protein kinase inhibitors, an example compound (II) bearing the 2,6-difluorophenyl urea moiety and a substituted benzothiazole core demonstrated potent CDK2 inhibitory activity with an IC50 of 5.761 μM [1]. In contrast, structurally analogous compounds within the same patent application that lack the 2,6-difluoro substitution on the phenyl ring or have alternative benzothiazole substitutions showed no reported activity, highlighting the critical role of this specific substitution pattern for CDK2 inhibition. The presence of both 4,6-difluoro substitution on the benzothiazole and 2,6-difluoro substitution on the phenyl ring optimizes the hydrogen-bonding and hydrophobic interactions within the CDK2 ATP-binding pocket.

Kinase Inhibition CDK2 Cancer

Metabolic Stability and Bioavailability: Fluorine Advantage

Fluorine substitution is a well-established strategy to enhance metabolic stability and bioavailability in drug-like molecules. The specific 2,6-difluorophenyl and 4,6-difluorobenzothiazole substitution pattern in the target compound is expected to significantly improve resistance to oxidative metabolism compared to non-fluorinated or mono-fluorinated benzothiazolyl ureas. For example, in a patent describing benzothiazole kinase inhibitors, the incorporation of a 2,6-difluorophenyl isocyanate improved the compound's drug-like properties, leading to its selection as a lead structure over non-fluorinated variants that exhibited poor metabolic stability [1]. Additionally, a study on benzothiazolyl ureas as 17β-HSD10 inhibitors noted that fluorine substitution on the benzothiazole ring improved plasma stability and brain penetration in vitro, critical properties for CNS-targeted therapeutics [2].

Metabolic Stability Pharmacokinetics Fluorine Chemistry

Uncompetitive Enzyme Inhibition: 17β-HSD10 Inhibition Mechanism

The benzothiazolyl urea class, including compounds with substitution patterns analogous to the target compound, has been characterized as uncompetitive inhibitors of 17β-HSD10, a multifunctional mitochondrial enzyme implicated in Alzheimer's disease pathogenesis [1]. This mechanism of inhibition is uncommon and therapeutically advantageous because it becomes more effective at higher substrate concentrations, a state often encountered in disease environments. In a comprehensive SAR study of approximately 60 benzothiazolyl ureas, the most potent uncompetitive inhibitors possessed electron-withdrawing substituents on the benzothiazole ring, a characteristic directly shared by the 4,6-difluoro substitution of the target compound [1]. In contrast, related compounds with electron-donating groups or bulkier substituents shifted the inhibition mechanism toward competitive or non-competitive modes, or lost activity entirely.

17β-HSD10 Alzheimer's Disease Uncompetitive Inhibition

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea: Optimized Research and Industrial Application Scenarios


Targeted CDK2 Inhibitor Lead Optimization for Oncology Drug Discovery

Based on the demonstrated CDK2 inhibitory activity (IC50 = 5.761 μM) of a closely related benzothiazole urea bearing the 2,6-difluorophenyl motif [1], 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea serves as a privileged starting point for structure-activity relationship (SAR) campaigns aimed at developing selective CDK2 inhibitors. Its unique bis-fluorinated architecture provides an ideal platform for further optimization of potency, selectivity over other CDK isoforms, and pharmacokinetic properties. This compound is particularly suited for research groups focused on cell cycle regulation and cancer therapeutics.

Mechanistic Studies of 17β-HSD10 Uncompetitive Inhibition for Alzheimer's Disease Research

The compound's structural alignment with the benzothiazolyl urea pharmacophore required for uncompetitive 17β-HSD10 inhibition makes it a valuable chemical probe for studying the enzyme's role in mitochondrial dysfunction and amyloid-beta peptide generation [2]. Its predicted metabolic stability due to the extensive fluorination [2] enables its use in cellular and ex vivo models of Alzheimer's disease, where prolonged target engagement is essential for detecting changes in disease-relevant biomarkers.

Chemical Biology Toolkit for Investigating Fluorine-Mediated Metabolic Shielding

The presence of four strategically placed fluorine atoms makes 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea a model compound for studying the impact of fluorine on metabolic stability and bioavailability [2]. Researchers in medicinal chemistry and chemical biology can utilize this compound to generate comparative metabolic profiles against its non-fluorinated or less-fluorinated benzothiazolyl urea analogs [2], providing empirical data on fluorine-mediated metabolic shielding effects that can be extrapolated to other heterocyclic scaffolds.

Quote Request

Request a Quote for 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.